ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
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Description
Ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C29H25N3O7 and its molecular weight is 527.533. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes involved in cellular processes .
Mode of Action
Based on its structure, it may involve interactions with its targets through mechanisms such as free radical reactions, nucleophilic substitution, or oxidation . The presence of a methoxybenzyl group suggests potential reactivity towards electrophiles and nucleophiles .
Biochemical Pathways
Compounds with similar structures often influence pathways involving free radical reactions and nucleophilic substitutions . The compound’s potential to undergo oxidation suggests it may impact redox-related biochemical pathways .
Result of Action
Based on its potential mode of action, it may induce changes in the cellular environment through its interactions with its targets, potentially influencing cellular processes such as signal transduction, gene expression, or metabolic pathways .
Properties
CAS No. |
892436-51-0 |
---|---|
Molecular Formula |
C29H25N3O7 |
Molecular Weight |
527.533 |
IUPAC Name |
ethyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H25N3O7/c1-3-38-28(35)20-8-4-6-10-22(20)30-24(33)17-31-25-21-9-5-7-11-23(21)39-26(25)27(34)32(29(31)36)16-18-12-14-19(37-2)15-13-18/h4-15H,3,16-17H2,1-2H3,(H,30,33) |
InChI Key |
QYLXNVSHKZNEDX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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